REACTION_CXSMILES
|
[S:1](=[O:5])(=O)([OH:3])[OH:2].[CH2:6]([C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1)[CH3:7].C(=O)([O-])O.[Na+].[Cl-].[Na+]>O>[CH2:6]([C:8]1[CH:13]=[CH:12][C:11]([S:1]([OH:3])(=[O:5])=[O:2])=[CH:10][CH:9]=1)[CH3:7] |f:2.3,4.5|
|
Name
|
|
Quantity
|
33 mL
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
62 mL
|
Type
|
reactant
|
Smiles
|
C(C)C1=CC=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Cl-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(O)([O-])=O.[Na+]
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
125 (± 5) °C
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred for 1.5 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Layer separation
|
Type
|
CUSTOM
|
Details
|
was terminated when
|
Type
|
CUSTOM
|
Details
|
no layer separation
|
Type
|
ADDITION
|
Details
|
a solution containing p-ethylbenzenesulfonic acid as the major component
|
Type
|
CUSTOM
|
Details
|
was thus obtained
|
Type
|
CUSTOM
|
Details
|
to precipitate crystals ol sodium p-ethylbenzene sulfonate
|
Type
|
CUSTOM
|
Details
|
The resulting crystals were separated by filtration
|
Type
|
CUSTOM
|
Details
|
dried in vacuo
|
Reaction Time |
1.5 h |
Name
|
|
Type
|
|
Smiles
|
C(C)C1=CC=C(C=C1)S(=O)(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[S:1](=[O:5])(=O)([OH:3])[OH:2].[CH2:6]([C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1)[CH3:7].C(=O)([O-])O.[Na+].[Cl-].[Na+]>O>[CH2:6]([C:8]1[CH:13]=[CH:12][C:11]([S:1]([OH:3])(=[O:5])=[O:2])=[CH:10][CH:9]=1)[CH3:7] |f:2.3,4.5|
|
Name
|
|
Quantity
|
33 mL
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
62 mL
|
Type
|
reactant
|
Smiles
|
C(C)C1=CC=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Cl-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(O)([O-])=O.[Na+]
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
125 (± 5) °C
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred for 1.5 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Layer separation
|
Type
|
CUSTOM
|
Details
|
was terminated when
|
Type
|
CUSTOM
|
Details
|
no layer separation
|
Type
|
ADDITION
|
Details
|
a solution containing p-ethylbenzenesulfonic acid as the major component
|
Type
|
CUSTOM
|
Details
|
was thus obtained
|
Type
|
CUSTOM
|
Details
|
to precipitate crystals ol sodium p-ethylbenzene sulfonate
|
Type
|
CUSTOM
|
Details
|
The resulting crystals were separated by filtration
|
Type
|
CUSTOM
|
Details
|
dried in vacuo
|
Reaction Time |
1.5 h |
Name
|
|
Type
|
|
Smiles
|
C(C)C1=CC=C(C=C1)S(=O)(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |